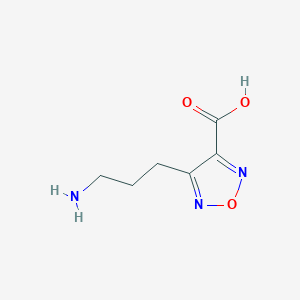
4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of 4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid and related compounds involves the condensation of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with formaldehyde, among other methods. Notably, the synthesis process is crucial for obtaining high purity compounds for further study (Willer et al., 2013). Additionally, an efficient synthesis method involving N-isocyanimino triphenylphosphorane, a secondary amine, and a carboxylic acid at ambient temperature has been developed to yield fully substituted 1,3,4-oxadiazole derivatives (Ramazani & Rezaei, 2010).
Molecular Structure Analysis
X-ray crystallography has played a significant role in understanding the crystal and molecular structures of 4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid and its derivatives. The molecular structure reveals high density and specific crystallization patterns, highlighting the unique physical properties of ortho-aminocarboxylic acids (Willer et al., 2013).
Chemical Reactions and Properties
The compound's reactivity and interactions with other chemicals have been explored through various synthesis methods and chemical reactions. For instance, the use of polymer-supported reagents combined with microwave heating has shown to be an efficient route for synthesizing 1,2,4-oxadiazoles from carboxylic acids and amidoximes (Wang et al., 2005).
Physical Properties Analysis
Studies have explored the density, crystallization behavior, and molecular structure of 4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid derivatives, providing insights into their unusually high densities and specific crystalline structures (Willer et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with various synthesis methods, have been a focus of research. The development of novel and efficient synthesis methods for 1,2,4-oxadiazole derivatives showcases the versatility and potential applications of these compounds (Ramazani & Rezaei, 2010).
Applications De Recherche Scientifique
-
Silica-Based Nanoparticles
- Field : Nanotechnology .
- Application : Functionalized silica nanoparticles (SiO2 NPs) have attracted attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
- Method : The fabrication of functionalized silica nanoparticles involves various chemical processes .
- Results : These nanoparticles have been used in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
-
Cellulose Nanofibers
- Field : Environmental Science .
- Application : A novel anionic nanostructured cellulose derivate was prepared through the coupling of TEMPO-oxidized cellulose nanofibers with 3-aminopropyl sulfonic acid (3-APSA) .
- Method : 3-APSA grafting was investigated by FT-IR spectroscopy and transmission electron microscopy (TEM) analysis .
- Results : The surface morphology revealed a more uniform organization of the nanofibers after the 3-APSA coupling, with improvements in terms of fiber packing and pore interconnectivity .
-
Silanization Process
- Field : Material Science .
- Application : (3-Aminopropyl)triethoxysilane (APTES) is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules .
- Method : It can be used for covalent attaching of organic films to metal oxides such as silica and titania .
- Results : This process is used in various fields including the creation of self-assembled monolayers and surface modifications .
-
Biosensing Applications
- Field : Biotechnology .
- Application : APTES is used for surface functionalization in biosensing applications .
- Method : The silanization process with APTES on oxide surfaces is frequently used for surface functionalization .
- Results : Optimizing the deposition process of the APTES layer to obtain a monolayer is crucial to having a stable surface and effectively immobilizing the bioreceptors, which leads to the improved repeatability and sensitivity of the biosensor .
-
Dissolution of Silica Nanoparticles
- Field : Nanotechnology .
- Application : Silica nanomaterials have been studied based on their potential applications in a variety fields, including biomedicine and agriculture .
- Method : (3-Aminopropyl)triethoxysilane (APS) is one of the most commonly applied silanes used for nanoparticle surface functionalization to achieve charge reversal as well as to enable cargo loading .
- Results : When APS is on the interior of the silica nanoparticle, it facilitates dissolution, but when APS is condensed both on the interior and exterior, only the exterior siloxane bonds experience catalytic hydrolysis, and the interior dissolution is dramatically suppressed .
-
Silsesquioxane Synthesis
- Field : Chemistry .
- Application : Octa(3-aminopropyl)silsesquioxane can be obtained in a one step hydrolytic condensation using APTES and hydrochloric or trifluoromethanesulfonic acid .
- Method : This process involves the use of APTES and hydrochloric or trifluoromethanesulfonic acid .
- Results : The result is the synthesis of Octa(3-aminopropyl)silsesquioxane .
Safety And Hazards
This involves studying the compound’s toxicity, potential health effects, environmental impact, and safety precautions that should be taken when handling the compound.
Orientations Futures
This involves speculating on potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or effects.
Propriétés
IUPAC Name |
4-(3-aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c7-3-1-2-4-5(6(10)11)9-12-8-4/h1-3,7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSAOMMZQDDRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NON=C1C(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101216895 | |
| Record name | 4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101216895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid | |
CAS RN |
884497-48-7 | |
| Record name | 4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101216895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



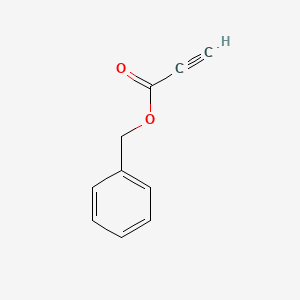

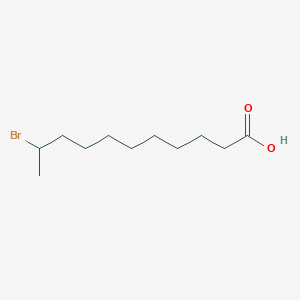
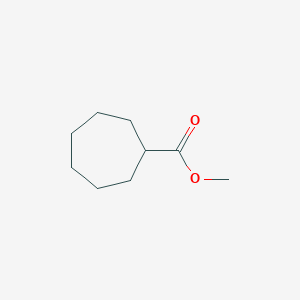


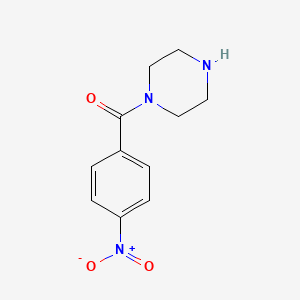


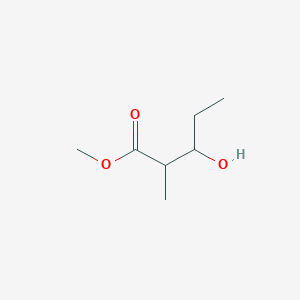
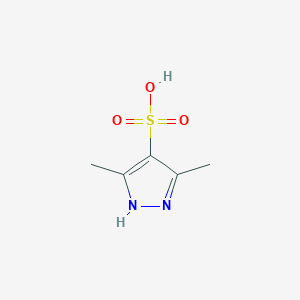
![2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1268191.png)
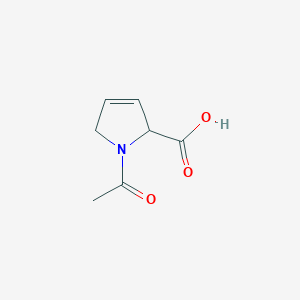
![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)